molecular formula C15H22Cl2N2O B11954185 Urea, N,N-dibutyl-N'-(2,3-dichlorophenyl)- CAS No. 86781-30-8

Urea, N,N-dibutyl-N'-(2,3-dichlorophenyl)-

Katalognummer: B11954185
CAS-Nummer: 86781-30-8
Molekulargewicht: 317.3 g/mol
InChI-Schlüssel: KZEMDLLHTKCHRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)- is a chemical compound known for its diverse applications in various fields. It is a member of the urea class of compounds, characterized by the presence of a urea functional group. This compound is particularly notable for its use in scientific research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)- typically involves the reaction of N,N-dibutylamine with 2,3-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N,N-dibutylamine+2,3-dichlorophenyl isocyanateUrea, N,N-dibutyl-N’-(2,3-dichlorophenyl)-\text{N,N-dibutylamine} + \text{2,3-dichlorophenyl isocyanate} \rightarrow \text{Urea, N,N-dibutyl-N'-(2,3-dichlorophenyl)-} N,N-dibutylamine+2,3-dichlorophenyl isocyanate→Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)-

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted urea compounds.

Wissenschaftliche Forschungsanwendungen

Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diuron: A similar compound with herbicidal properties.

    Thiourea, N,N’-dibutyl-: Another related compound with different chemical properties.

Uniqueness

Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)- is unique due to its specific substitution pattern and the presence of the 2,3-dichlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

86781-30-8

Molekularformel

C15H22Cl2N2O

Molekulargewicht

317.3 g/mol

IUPAC-Name

1,1-dibutyl-3-(2,3-dichlorophenyl)urea

InChI

InChI=1S/C15H22Cl2N2O/c1-3-5-10-19(11-6-4-2)15(20)18-13-9-7-8-12(16)14(13)17/h7-9H,3-6,10-11H2,1-2H3,(H,18,20)

InChI-Schlüssel

KZEMDLLHTKCHRW-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)C(=O)NC1=C(C(=CC=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.